スペクチノマイシン二塩酸塩五水和物

概要

説明

スペクチノマイシン塩酸塩は、ストレプトマイセス・スペクタビリス菌由来のアミノシクリトール系抗生物質です。 主にグラム陰性菌、特に淋菌(Neisseria gonorrhoeae)による感染症の治療に使用されます。淋菌は淋病の原因菌です . スペクチノマイシン塩酸塩は、細菌細胞におけるタンパク質合成を阻害する能力で知られています。これは、有効な静菌剤となっています .

2. 製法

合成経路と反応条件: スペクチノマイシン塩酸塩の合成には、ストレプトマイセス・スペクタビリスの培養が含まれます。その後、抗生物質は一連の化学反応によって分離精製されます。 この化合物は、通常、二塩酸塩五水和物として得られます .

工業生産方法: スペクチノマイシン塩酸塩の工業生産は、ストレプトマイセス・スペクタビリスの培養から始まる同様のプロセスに従います。培養液は、抗生物質を分離するために抽出と精製工程が行われます。 最終製品は結晶化されて、スペクチノマイシン塩酸塩が純粋な形で得られます .

3. 化学反応の解析

反応の種類: スペクチノマイシン塩酸塩は、次のような様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる誘導体を生成することができます。

還元: 還元反応は、分子に存在する官能基を変えることができます。

置換: スペクチノマイシン塩酸塩は、置換反応に参加することができます。この反応では、ある官能基が別の官能基に置き換えられます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される可能性があり、還元によって脱酸素化された化合物が生成される可能性があります .

科学的研究の応用

スペクチノマイシン塩酸塩は、様々な科学研究で応用されています。

作用機序

スペクチノマイシン塩酸塩は、細菌リボソームの30Sサブユニットに結合することにより効果を発揮します。 この結合は、ペプチド鎖の伸長を阻害することによりタンパク質合成を阻害し、最終的には細菌細胞の死に至ります . この化合物は静菌剤であり、細菌を直接殺すのではなく、細菌の増殖と繁殖を阻害します .

類似の化合物:

ゲンタマイシン: タンパク質合成を阻害する別のアミノグリコシド系抗生物質ですが、より広いスペクトルを持っています。

ストレプトマイシン: スペクチノマイシンと同様に、30Sリボソームサブユニットに結合しますが、結核の治療に使用されます。

独自性: スペクチノマイシン塩酸塩は、特にペニシリンアレルギーの患者における淋病の治療に使用されるという点で、独自性があります。 その静菌性と30Sリボソームサブユニットへの特異的な結合は、他の抗生物質とは異なります .

生化学分析

Biochemical Properties

Spectinomycin Dihydrochloride Pentahydrate acts by selectively targeting the bacterial ribosome and interrupting protein synthesis . It binds to the 30S ribosomal subunit of bacteria and interrupts protein synthesis and peptide elongation, leading to bacterial cell death . It has been shown to have a wide variety of uses, including treating acute gonorrheal urethritis and cervicitis .

Cellular Effects

Spectinomycin Dihydrochloride Pentahydrate has been shown to be active against most strains of Neisseria gonorrhoeae . It is bactericidal in its action, meaning it kills bacteria rather than merely inhibiting their growth . It is used in cell culture applications and can be used to select for resistant bacteria and plant cells .

Molecular Mechanism

The molecular mechanism of action of Spectinomycin Dihydrochloride Pentahydrate involves inhibiting protein synthesis in the bacterial cell . The site of action is the 30S ribosomal subunit . It binds to the 30S ribosomal subunit of bacteria and interrupts protein synthesis and peptide elongation .

Temporal Effects in Laboratory Settings

In laboratory settings, Spectinomycin Dihydrochloride Pentahydrate is used in cell culture applications . It is recommended for use in cell culture applications at 7.5-20 mg/L . The solubility of Spectinomycin Dihydrochloride Pentahydrate increases with the rise in temperature and initial methanol composition of binary solvents .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found in the search results, Spectinomycin Dihydrochloride Pentahydrate is known to be used in the treatment of bacterial infections in humans and animals .

Metabolic Pathways

Specific information on the metabolic pathways that Spectinomycin Dihydrochloride Pentahydrate is involved in was not found in the search results. It is known that it acts by inhibiting protein synthesis in the bacterial cell .

Transport and Distribution

It is soluble in water, methanol, propyleneglycol; very soluble benzene, chloroform, ethanol and acetone , which may influence its distribution.

Subcellular Localization

Specific information on the subcellular localization of Spectinomycin Dihydrochloride Pentahydrate was not found in the search results. It is known to bind to the 30S ribosomal subunit of bacteria , which suggests that it localizes to the bacterial ribosome during its action.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of spectinomycin hydrochloride involves the fermentation of Streptomyces spectabilis. The antibiotic is then isolated and purified through a series of chemical reactions. The compound is typically obtained as a dihydrochloride pentahydrate salt .

Industrial Production Methods: Industrial production of spectinomycin hydrochloride follows a similar process, starting with the fermentation of Streptomyces spectabilis. The fermentation broth is subjected to extraction and purification processes to isolate the antibiotic. The final product is then crystallized to obtain spectinomycin hydrochloride in its pure form .

化学反応の分析

Types of Reactions: Spectinomycin hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Spectinomycin hydrochloride can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

類似化合物との比較

Gentamicin: Another aminoglycoside antibiotic that inhibits protein synthesis but has a broader spectrum of activity.

Streptomycin: Similar to spectinomycin, it binds to the 30S ribosomal subunit but is used to treat tuberculosis.

Kanamycin: An aminoglycoside antibiotic with a similar mechanism of action but different clinical applications.

Uniqueness: Spectinomycin hydrochloride is unique in its specific use for treating gonorrhea, especially in patients who are allergic to penicillin. Its bacteriostatic nature and specific binding to the 30S ribosomal subunit distinguish it from other antibiotics .

生物活性

Spectinomycin dihydrochloride pentahydrate is an aminocyclitol antibiotic derived from the bacterium Streptomyces spectabilis. It is primarily known for its effectiveness against a variety of Gram-positive and Gram-negative bacteria, particularly Neisseria gonorrhoeae, which causes gonorrhea. This article delves into the biological activity of spectinomycin, including its mechanisms of action, pharmacokinetics, toxicity, and relevant case studies.

Spectinomycin functions by binding to the 30S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action disrupts the translation process, effectively halting bacterial growth. Studies have shown that spectinomycin's binding induces conformational changes in the ribosome, which can lead to misreading of mRNA and subsequent errors in protein synthesis .

Pharmacokinetics

Spectinomycin is administered via intramuscular injection and is rapidly absorbed into the bloodstream. Key pharmacokinetic parameters include:

- Peak Serum Concentrations : After a two-gram injection, peak concentrations reach approximately 100 mcg/mL within one hour; four grams yield about 160 mcg/mL at two hours.

- Half-Life : The average serum concentration declines to about 15 mcg/mL and 31 mcg/mL for the two-gram and four-gram doses respectively after eight hours .

- Excretion : Most of the drug is excreted in urine within 12 hours post-administration, with minimal amounts detected in feces .

Toxicity and Safety Profile

Spectinomycin has a relatively low toxicity profile. The acute toxicity (LD50) varies across species:

Long-term studies have indicated no significant adverse effects on fertility or reproductive performance in animal models at doses up to 300 mg/kg/day . However, mild side effects such as itching, chills, and gastrointestinal discomfort have been reported .

Gonorrhea Treatment

A pivotal application of spectinomycin is in treating gonorrhea, especially in cases where penicillin or tetracyclines are ineffective. A study demonstrated that patients receiving spectinomycin showed significant improvement in symptoms and reduction in bacterial load .

Resistance Monitoring

As antibiotic resistance becomes a growing concern, monitoring the efficacy of spectinomycin against resistant strains of Neisseria gonorrhoeae is crucial. Clinical studies indicate that while resistance can develop, spectinomycin remains effective against many strains that exhibit resistance to other antibiotics .

Comparative Efficacy Against Other Antibiotics

| Antibiotic | Spectrum of Activity | Mechanism of Action | Resistance Issues |

|---|---|---|---|

| Spectinomycin | Gram-positive & Gram-negative | Inhibits protein synthesis | Limited resistance reported |

| Penicillin | Primarily Gram-positive | Cell wall synthesis inhibitor | High resistance rates |

| Tetracycline | Broad spectrum | Inhibits protein synthesis | Moderate resistance rates |

特性

Key on ui mechanism of action |

Spectinomycin is an inhibitor of protein synthesis in the bacterial cell; the site of action is the 30S ribosomal subunit. It is bactericidal in its action. |

|---|---|

CAS番号 |

22189-32-8 |

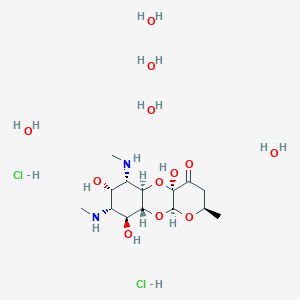

分子式 |

C14H27ClN2O8 |

分子量 |

386.82 g/mol |

IUPAC名 |

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;hydrate;hydrochloride |

InChI |

InChI=1S/C14H24N2O7.ClH.H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;/h5,7-13,15-16,18-20H,4H2,1-3H3;1H;1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;/m1../s1 |

InChIキー |

UJEMGEUVWHFXGB-XYQGXRRISA-N |

SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl |

異性体SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.Cl |

正規SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.Cl |

Key on ui other cas no. |

22189-32-8 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

関連するCAS |

1695-77-8 (Parent) |

溶解性 |

Easily soluble in cold water 1.50e+02 g/L |

同義語 |

Actinospectacin Adspec Ferkel Spectam Kempi Prospec Salmosan T Salmosan-T Spectam Spectam, Ferkel Spectinomycin Spectinomycin Dihydrochloride, Anhydrous Spectinomycin Dihydrochloride, Pentahydrate Spectinomycin Hydrochloride Stanilo Trobicin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Spectinomycin Dihydrochloride Pentahydrate is an aminoglycoside antibiotic that acts by inhibiting protein synthesis in bacteria. [, ] It binds to the 30S ribosomal subunit, interfering with the translation process and ultimately leading to bacterial cell death. [, ]

A: The molecular formula of Spectinomycin Dihydrochloride Pentahydrate is C14H28Cl2N2O8S•5(H2O). Its molecular weight is 495.4 g/mol. [, ]

A: Research has shown that the survival of Marek's disease vaccine virus, when mixed with Spectinomycin Dihydrochloride Pentahydrate, is significantly affected by the type of diluent used. [] Specifically, diluents with high osmolality (745 mOsm/kg or higher) can negatively impact the vaccine virus survival. [] This highlights the need for specifically formulated diluents that can accommodate the pH and osmolality changes caused by adding Spectinomycin Dihydrochloride Pentahydrate to maintain vaccine efficacy. []

A: X-ray diffraction studies have revealed that Spectinomycin Dihydrochloride Pentahydrate crystallizes in the orthorhombic crystal system, belonging to the P212121 space group. [] The molecule exists as a ketone hydrate and forms strong hydrogen bonds along the b-axis, explaining the rapid growth of stick-shaped crystals along this direction. []

A: Yes, a mathematical model based on population and mass balance has been developed for the dilution crystallization of Spectinomycin Dihydrochloride Pentahydrate. [, ] This model has been used to investigate different operating modes, including constant mass rate addition of diluent, constant mass fraction of diluent, and constant size-independent growth rate. [, ] This research aids in understanding the crystallization process and optimizing production parameters.

A: Spectinomycin Dihydrochloride Pentahydrate has been proven effective in treating uncomplicated gonorrhea in both males and females, especially in cases where penicillin resistance or allergy is a concern. [] This highlights its potential as an alternative treatment option for this specific bacterial infection.

A: Studies have been conducted to investigate the acute and subacute toxicity of Spectinomycin Dihydrochloride Pentahydrate. [, , , ] Further research has also explored the chronic toxicity of the compound. [, ] These studies are crucial for understanding the potential risks associated with Spectinomycin Dihydrochloride Pentahydrate use and establishing safe dosage guidelines.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。